molecular formula C18H17BrN2O6S B6045505 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid

2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid

Numéro de catalogue B6045505
Poids moléculaire: 469.3 g/mol
Clé InChI: LLOZCGFVJLLCFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid, also known as BMS-582949, is a novel small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders.

Mécanisme D'action

2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor tyrosine kinase domain. The binding of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid prevents the phosphorylation of the receptor and downstream signaling pathways, leading to the inhibition of cell growth and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models.
Biochemical and Physiological Effects:
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has also been shown to reduce the proliferation of smooth muscle cells, which are involved in the development of cardiovascular diseases. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has several advantages for lab experiments. The compound has high selectivity for FGFRs and does not inhibit other receptor tyrosine kinases. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, there are some limitations to the use of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has a short half-life in vivo, which can limit its efficacy in some experimental models.

Orientations Futures

For the development of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other therapeutic agents. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has potential applications in other diseases, including neurological disorders and inflammatory diseases, which warrant further investigation.

Méthodes De Synthèse

The synthesis of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid involves a multi-step process that starts with the preparation of the key intermediate, 4-bromo-3-nitrobenzoic acid. The intermediate is then converted to the corresponding amine using a reduction reaction. The amine is then reacted with 4-morpholinylsulfonyl chloride to give the final product, 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid. The purity and identity of the compound are confirmed using various analytical techniques, including HPLC, LC-MS, and NMR spectroscopy.

Applications De Recherche Scientifique

2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The compound has been shown to inhibit the activity of FGFRs, which are involved in the regulation of cell growth, differentiation, and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce cell death in cancer cells and reduce the growth of tumors in animal models.

Propriétés

IUPAC Name

2-[(4-bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O6S/c19-14-6-5-12(11-16(14)28(25,26)21-7-9-27-10-8-21)17(22)20-15-4-2-1-3-13(15)18(23)24/h1-6,11H,7-10H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOZCGFVJLLCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.